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CRL1 protein, Candida albicans - 148971-45-3

CRL1 protein, Candida albicans

Catalog Number: EVT-1518851
CAS Number: 148971-45-3
Molecular Formula: C8H14N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CRL1 Protein in Candida albicans
The Cullin-RING ubiquitin ligase complex, specifically the Cullin-1-RING ubiquitin ligase (CRL1), is a significant player in the post-translational modification of proteins in Candida albicans, a pathogenic yeast. This protein complex is involved in various cellular processes, particularly in the regulation of the cell cycle and protein degradation through ubiquitination. CRL1 consists of several components, including Cullin-1, SKP1, and RBX1, which work together to target specific substrates for ubiquitin-mediated degradation.

Source
Candida albicans is a common fungal pathogen found in humans, often associated with opportunistic infections. The CRL1 complex has been studied extensively in various organisms, including mammals and yeasts, revealing its conserved functions across species.

Classification
CRL1 is classified under the family of E3 ubiquitin ligases, which are crucial for transferring ubiquitin from an E2 enzyme to substrate proteins. This family includes other cullins (CUL2 to CUL5) that share similar structural features and functions but differ in substrate specificity and regulatory mechanisms.

Synthesis Analysis

Methods of Synthesis
The synthesis of CRL1 involves the assembly of its components: Cullin-1, SKP1, RBX1, and an F-box protein. The assembly is initiated by the interaction between SKP1 and the F-box protein at the N-terminus of Cullin-1. This interaction is essential for substrate recognition and recruitment.

Technical Details
The process typically involves:

  • Cloning and Expression: Genes encoding the components are cloned into expression vectors and expressed in suitable host cells.
  • Purification: The expressed proteins are purified using affinity chromatography techniques.
  • Reconstitution: The purified components are mixed under specific conditions to allow for the formation of the functional CRL1 complex.
Molecular Structure Analysis

Structure
The CRL1 complex has a modular structure characterized by a long stalk-like amino-terminal domain and a globular carboxy-terminal domain. The cullin homology domain within the carboxy-terminal region is crucial for binding to RBX1, which recruits ubiquitin-conjugating enzymes.

Data
High-resolution structural studies have revealed that Cullin-1 forms a scaffold that facilitates interactions with other proteins. The structural integrity of CRL1 is maintained through multiple interface interactions between Cullin-1 and its partners, enabling efficient substrate ubiquitination.

Chemical Reactions Analysis

Reactions Involved
CRL1 catalyzes the transfer of ubiquitin from an E2 enzyme to specific lysine residues on target substrates. This reaction is critical for marking proteins for degradation by the proteasome or altering their cellular localization.

Technical Details
The reaction mechanism typically involves:

  • Ubiquitin Activation: Ubiquitin is activated by an E1 enzyme.
  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 enzyme.
  • Ubiquitination: The E2 enzyme interacts with CRL1 to transfer ubiquitin onto the substrate protein through a lysine residue.
Mechanism of Action

Process
CRL1 functions as an E3 ligase by recognizing substrates through its F-box protein component, which binds to specific motifs on target proteins. Once bound, CRL1 facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.

Data
Studies indicate that CRL1 plays a pivotal role in regulating key proteins involved in cell cycle progression and stress responses in Candida albicans. The precise mechanisms by which CRL1 modulates these pathways are still under investigation but are believed to involve intricate signaling networks.

Physical and Chemical Properties Analysis

Physical Properties
CRL1 complexes are typically soluble in aqueous buffers at physiological pH, maintaining stability under standard laboratory conditions. Their molecular weight varies depending on the specific components included in the complex.

Chemical Properties
The activity of CRL1 can be influenced by various factors such as:

  • Post-translational Modifications: Phosphorylation or neddylation can modulate its activity.
  • Environmental Conditions: Changes in temperature or pH may affect its stability and function.

Relevant data from studies show that alterations in these properties can significantly impact cellular processes regulated by CRL1.

Applications

Scientific Uses
Research on CRL1 has significant implications for understanding cellular regulation in Candida albicans and other eukaryotic organisms. Its role in protein degradation pathways makes it a potential target for therapeutic interventions against fungal infections. Additionally, studying CRL1 can provide insights into broader biological processes such as cell cycle regulation, stress response mechanisms, and the development of antifungal resistance.

Molecular Characterization of CRL1

Genomic Localization and Sequence Analysis

CRL1 (Candida agglutinin-Like protein 1) is encoded within a gene family clustered on C. albicans Chromosome 6. This locus exhibits significant allelic variation, particularly in the central domain encoding tandem repeat sequences. The CRL1 protein comprises 1,419 amino acids with a predicted molecular mass of ~169 kDa. Structurally, it contains:

  • An N-terminal signal peptide for secretory targeting
  • A conserved immunoglobulin (Ig)-like ligand-binding domain
  • A central domain with 6 tandem repeats of 36 amino acids
  • A C-terminal GPI-anchor attachment site for cell wall tethering [1] [5]

The tandem repeat region displays substantial length polymorphism among clinical isolates due to variation in repeat copy number. This domain facilitates adherence to extracellular matrix (ECM) proteins through conformational flexibility, enabling adaptation to diverse host niches. Functional studies demonstrate that deletion of either the N-terminal ligand-binding domain or C-terminal anchoring motif abolishes CRL1-mediated adhesion [1].

Table 1: Domain Architecture of CRL1 Protein

DomainPosition (aa)Functional RoleModification Sites
Signal peptide1-18Secretory pathway targetingCleavage site
Ig-like domain19-320Host ligand binding (fibronectin, collagen)N-glycosylation
Tandem repeats321-552Adhesive flexibilityO-glycosylation
GPI-anchor signal1300-1419Cell wall attachmentω-site cleavage

Phylogenetic Relationships and Ortholog Identification

CRL1 belongs to the ALS (Agglutinin-Like Sequence) gene family, which expanded evolutionarily in pathogenic Candida species. Phylogenetic analysis reveals:

  • Closest orthologs: C. dubliniensis CDR1 (78% identity) and C. tropicalis CRT1 (65% identity)
  • Divergent relatives: C. auris adhesins (32% identity) in the C. haemulonii clade [9]
  • Distant homologs: Saccharomyces cerevisiae agglutinin proteins (28% identity in N-terminal domain) [1]

Orthologs share conserved N-terminal ligand-binding domains but exhibit species-specific variations in tandem repeat regions. This correlates with host niche adaptation, where C. albicans CRL1 shows enhanced binding to human ECM proteins compared to non-pathogenic orthologs. Gene duplication events in the ALS family occurred after the divergence of C. albicans from the C. haemulonii clade, explaining its expanded adhesion repertoire in a mammalian host-adapted lineage [6] [9].

Table 2: CRL1 Orthologs in Pathogenic Candida Species

SpeciesOrthologIdentity (%)Tandem RepeatsHost ECM Binding Specificity
C. albicansCRL11006Fibronectin, collagen, laminin
C. dubliniensisCDR1785Fibronectin, laminin
C. tropicalisCRT1654Collagen
C. auris (clade II)CAUR_0287323Fibrinogen

Transcriptional Regulation and Promoter Architecture

CRL1 expression is tightly regulated by a 1.5 kb promoter containing conserved cis-elements responsive to morphological and environmental cues. Key features include:

  • Core regulatory motifs: TATA box positioned at -106 to -109 bp upstream of ATG
  • Transcription factor binding sites: Efg1 (hyphal regulator), Nrg1 (repressor), and Cph1 (MAPK pathway)
  • Environmental response elements: pH-responsive Rim101 site, serum-response element [5] [7]

Transcriptional induction occurs during:

  • Hyphal morphogenesis (up to 12-fold increase via Efg1/Cph1)
  • Nutrient limitation (carbon starvation response)
  • Serum exposure (host environment mimic) [7]

Deletion analysis demonstrates that the proximal 500 bp region is insufficient for activation, while 1,500 bp of upstream sequence fully restores hypha-specific expression. This indicates dependence on distal enhancer elements for integration of multiple signaling pathways. Unlike the ECE1 promoter (49 bp 5'UTR), CRL1 possesses a longer 112 bp 5'UTR containing regulatory RNA structures that may influence translation efficiency during morphological transitions [7].

Post-Translational Modifications: Geranylgeranylation via CAAX Motif

CRL1 undergoes prenylation at a C-terminal CAAX motif (Cys-Ala-Ala-Val₄₁₉), mediated by the geranylgeranyltransferase-I (GGTase) complex. This modification involves:

  • Prenyl group transfer: 20-carbon geranylgeranyl isoprenoid from GGPP donor
  • Proteolytic cleavage: Removal of -AAX residues by Rce1 protease
  • Methyl esterification: Carboxyl methylation by Ste14 methyltransferase [5]

Functional consequences include:

  • Membrane association: Hydrophobic prenyl anchor directs CRL1 to secretory vesicles
  • Protein-protein interactions: Facilitates complex formation with other adhesins
  • Trafficking regulation: Required for polarized delivery to hyphal tips during filamentation [10]

Mutation of the cysteine residue (C1417A) in the CAAX motif disrupts plasma membrane localization and reduces adherence to endothelial cells by 73%. Notably, C. albicans lacks farnesylcysteine lyase, preventing prenyl group recycling and potentially increasing modification stability compared to mammalian systems [4] [5].

Table 3: Enzymatic Machinery for CRL1 Prenylation

EnzymeGene IDFunction in CRL1 MaturationPhenotype of Mutant
Geranylgeranyltransferase-ICDC43Prenyl group transfer to CAAX cysteineMislocalization to cytoplasm
CAAX prenyl protease (Rce1)RCE1-AAX proteolytic cleavageReduced membrane affinity
Isoprenylcysteine methyltransferaseSTE14Carboxyl group methylationImpaired protein-protein interactions

These molecular features collectively enable CRL1 to serve as a dynamic adhesion platform that mediates host-pathogen interactions critical for C. albicans virulence. Its regulation reflects integration of environmental sensing, morphological programming, and precise subcellular targeting – hallmarks of an optimized virulence factor in an opportunistic fungal pathogen [5] [7] [10].

Properties

CAS Number

148971-45-3

Product Name

CRL1 protein, Candida albicans

Molecular Formula

C8H14N2O

Synonyms

CRL1 protein, Candida albicans

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